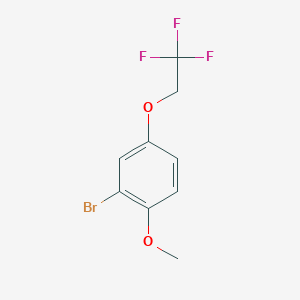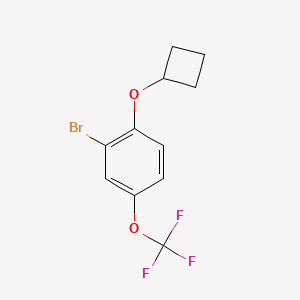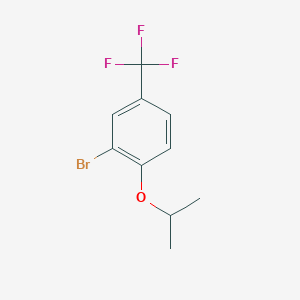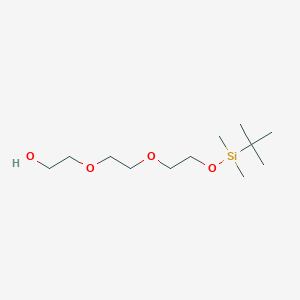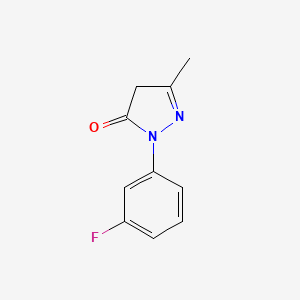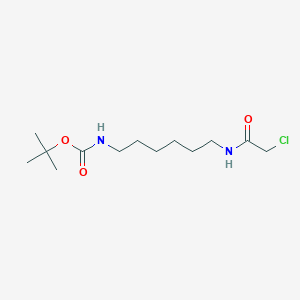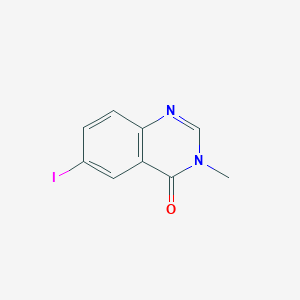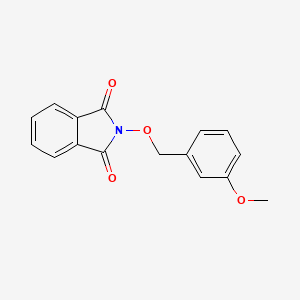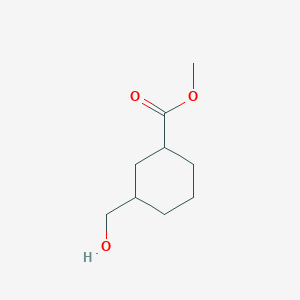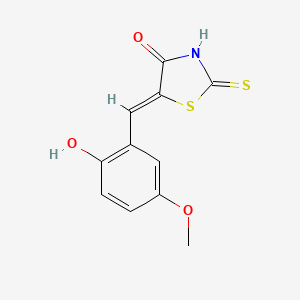
3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide” consists of a thiophene ring attached to a formamide group, which is further connected to a phenyl ring with a trifluoromethyl group.Mecanismo De Acción
The mechanism of action of 3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of various diseases. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and potentially preventing the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of cytokines and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Direcciones Futuras
For 3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide research include further studies on its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, studies on the potential use of this compound in combination with other compounds for the treatment of cancer and viral infections may be warranted. Further research is also needed to determine the optimal dosage and administration of this compound for various applications.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the inhibition of COX-2, which reduces inflammation and potentially prevents the development of diseases. This compound exhibits anti-inflammatory, antitumor, and antiviral properties, and has potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of this compound in various applications.
Aplicaciones Científicas De Investigación
3-thienyl-N-(4-(trifluoromethyl)phenyl)formamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)9-1-3-10(4-2-9)16-11(17)8-5-6-18-7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUFHNBPMUPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



